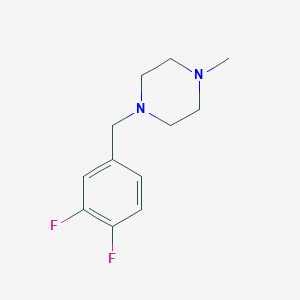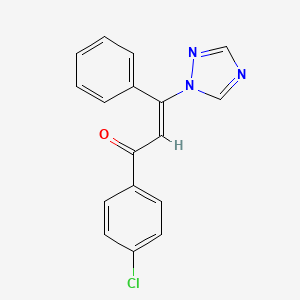![molecular formula C22H19BrN2O3 B5318156 N-(2-(4-bromophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5318156.png)
N-(2-(4-bromophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-bromophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide, also known as BPPF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPPF is a furan derivative that has been synthesized through a specific method, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of N-(2-(4-bromophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide involves its interaction with metal ions, particularly copper and zinc. This compound has been shown to form stable complexes with these metal ions, which can lead to changes in the fluorescence properties of this compound. This interaction has been studied in detail using various spectroscopic techniques, and has led to a better understanding of the binding properties of this compound.
Biochemical and Physiological Effects:
This compound has also been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. This compound has also been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-(4-bromophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide in lab experiments is its high selectivity for certain metal ions, which allows for specific detection and analysis. However, the limitations of this compound include its relatively low solubility in aqueous solutions, which can affect its stability and activity. Additionally, the synthesis of this compound can be time-consuming and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the research on N-(2-(4-bromophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide. One area of interest is the development of new methods for the synthesis of this compound that can improve its yield and purity. Another area of research is the exploration of the potential therapeutic applications of this compound, particularly in the treatment of oxidative stress-related diseases and cancer. Additionally, the development of new biosensors based on this compound could lead to improved detection and analysis of metal ions in various samples.
Méthodes De Synthèse
The synthesis of N-(2-(4-bromophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide involves the reaction of 4-bromoacetophenone with 2-phenylethylamine to form an intermediate product, which is then reacted with furfurylamine to produce this compound. This method has been optimized for high yield and purity, and has been used in various studies to obtain this compound for further research.
Applications De Recherche Scientifique
N-(2-(4-bromophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide has been studied extensively for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property has been utilized in the development of biosensors for the detection of these metal ions in environmental and biological samples.
Propriétés
IUPAC Name |
N-[(E)-1-(4-bromophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3/c23-18-10-8-17(9-11-18)15-19(25-22(27)20-7-4-14-28-20)21(26)24-13-12-16-5-2-1-3-6-16/h1-11,14-15H,12-13H2,(H,24,26)(H,25,27)/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXALMNLUJZAGX-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=C(C=C2)Br)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C(=C\C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}acetamide](/img/structure/B5318075.png)
![N-[3-(methylthio)phenyl]-2-(2-pyridinyl)-1-pyrrolidinecarboxamide](/img/structure/B5318092.png)

![N-(2-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5318113.png)
![3-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5318125.png)
![7-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5318133.png)

![3-[4-(benzyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5318144.png)
![N-cyclohexyl-2-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenoxy)propanamide](/img/structure/B5318147.png)
![2-(3-{[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]methyl}phenoxy)ethanol](/img/structure/B5318152.png)
![5-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5318165.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B5318168.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5318182.png)
